O-Desmethyl Indomethacin-d4: A Technical Guide for Researchers
O-Desmethyl Indomethacin-d4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, analytical applications, and biological context of O-Desmethyl Indomethacin-d4. Designed for researchers, scientists, and drug development professionals, this document compiles essential data, outlines detailed experimental protocols, and visualizes key metabolic and analytical workflows.
Core Chemical Properties
O-Desmethyl Indomethacin-d4 is the deuterium-labeled form of O-Desmethyl Indomethacin (B1671933), a major metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. The incorporation of four deuterium (B1214612) atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis of Indomethacin and its metabolites in biological matrices.
Below is a summary of its key chemical properties:
| Property | Value | Reference |
| Chemical Name | 2-(1-(4-chlorobenzoyl-2,3,5,6-d4)-5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid | [1] |
| Synonyms | 1-(4-Chlorobenzoyl-d4)-5-hydroxy-2-methyl-1H-indole-3-acetic Acid, 5-Hydroxy-Indomethacin-d4 | [1] |
| CAS Number | 1189916-55-9 | [1] |
| Molecular Formula | C₁₈H₁₀D₄ClNO₄ | [1] |
| Molecular Weight | 347.79 g/mol | [1][2][3] |
| Appearance | Typically a solid | |
| Solubility | Soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724) | |
| Storage | Recommended to be stored in a tightly closed container at room temperature, protected from light and moisture. For long-term stability, cold storage (e.g., 2–8°C or -20°C) may be specified. | [1] |
Metabolic Pathway of Indomethacin
Indomethacin undergoes extensive metabolism in the liver, primarily through O-demethylation and N-deacylation, followed by glucuronidation.[4][5] O-Desmethyl Indomethacin is one of the major metabolites resulting from the demethylation of the methoxy (B1213986) group on the indole (B1671886) ring.[4] This metabolite, along with others, is considered to be pharmacologically inactive and is excreted in the urine and feces.[6] The deuterated form, O-Desmethyl Indomethacin-d4, is not a naturally occurring metabolite but a synthetic compound used for analytical purposes.
Experimental Protocols
O-Desmethyl Indomethacin-d4 is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Indomethacin and its non-deuterated metabolites in biological samples.
Quantification of Indomethacin in Human Plasma using LC-MS
This protocol is adapted from a method developed for the quantitative determination of Indomethacin in maternal plasma.
1. Preparation of Standard and Quality Control (QC) Solutions:
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Stock Solutions: Prepare stock solutions of Indomethacin and O-Desmethyl Indomethacin-d4 (as an internal standard) in a suitable organic solvent, such as methanol.
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Working Standard Solutions: Prepare a series of working standard solutions of Indomethacin by diluting the stock solution.
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Internal Standard Working Solution: Prepare a working solution of the internal standard, O-Desmethyl Indomethacin-d4.
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Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to create calibration standards and quality control samples at various concentrations.
2. Sample Preparation (Liquid-Liquid Extraction):
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To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibration standard, QC, or unknown).
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Add a specified amount of the internal standard working solution (O-Desmethyl Indomethacin-d4).
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Acidify the sample with an appropriate acid (e.g., 1.0 M HCl).
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Add an extraction solvent (e.g., chloroform (B151607) or methyl tert-butyl ether).
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Vortex the mixture for a set time (e.g., 5 minutes).
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Centrifuge to separate the organic and aqueous layers (e.g., at 10,000 rpm for 5 minutes).
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Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS analysis.
3. LC-MS/MS Analysis:
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Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
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Column: A C18 reverse-phase column is commonly used.
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Mobile Phase: A mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: A typical flow rate for analytical LC.
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Injection Volume: A small volume of the reconstituted sample is injected.
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Mass Spectrometer (MS): A triple quadrupole mass spectrometer is ideal for quantitative analysis.
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Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.
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Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to monitor specific parent and product ion transitions for both Indomethacin and the internal standard, O-Desmethyl Indomethacin-d4.
Biological Activity and Applications
While O-Desmethyl Indomethacin is generally considered an inactive metabolite of Indomethacin, some research suggests that desmethyl derivatives of NSAIDs may possess off-target biological activities. For instance, some desmethyl derivatives have shown reduced COX inhibitory activity but can induce other cellular processes. However, the primary and well-established role of O-Desmethyl Indomethacin-d4 in a research setting is as an internal standard for the accurate quantification of Indomethacin and its metabolites in pharmacokinetic and metabolic studies. Its use is critical for obtaining reliable data in drug development and clinical research.
References
- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A liquid chromatography method with single quadrupole mass spectrometry for quantitative determination of indomethacin in maternal plasma and urine of pregnant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desmethyl derivatives of indomethacin and sulindac as probes for cyclooxygenase-dependent biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. O-Desmethyl Indomethacin | Axios Research [axios-research.com]
